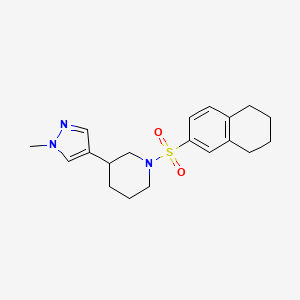
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound is a piperidine derivative that has been synthesized through a multi-step process, and it has been shown to have a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine is complex and not fully understood. It is known to interact with a range of ion channels in the brain, including the dopamine transporter and the NMDA receptor. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been shown to have a range of effects on other neurotransmitter systems, including the serotonin and GABA systems.
Biochemical and Physiological Effects:
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has been shown to have a range of interesting biochemical and physiological effects. It has been shown to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits that are similar to those seen in Parkinson's disease. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been shown to have effects on other neurotransmitter systems, including the serotonin and GABA systems.
実験室実験の利点と制限
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a range of interesting biochemical and physiological effects that make it a useful tool for investigating various aspects of brain function. However, there are also some limitations to its use, including its potential toxicity and the fact that it may not accurately reflect the complex neurodegenerative processes that occur in Parkinson's disease.
将来の方向性
There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine. One area of interest is the development of new synthesis methods that can produce more stable and selective derivatives of the compound. Another area of interest is the use of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine as a tool for investigating the role of ion channels in the brain. Finally, there is ongoing research on the potential therapeutic applications of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine, including its use in the treatment of Parkinson's disease and other neurological disorders.
合成法
The synthesis of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine involves several steps, including the condensation of 2-acetylnaphthalene with piperidine, followed by the introduction of a sulfonyl group and a pyrazole ring. This process has been optimized over time, and there are now several variations of the synthesis method that have been developed.
科学的研究の応用
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most interesting areas of study is its potential as a neurotoxin, which has led to its use in animal models of Parkinson's disease. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been studied for its potential as a tool for investigating the structure and function of ion channels in the brain.
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-13-18(12-20-21)17-7-4-10-22(14-17)25(23,24)19-9-8-15-5-2-3-6-16(15)11-19/h8-9,11-13,17H,2-7,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGAYOCWRODKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



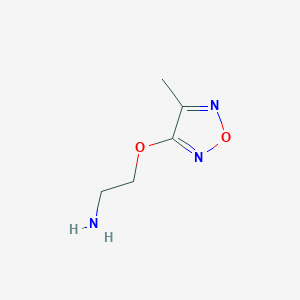
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
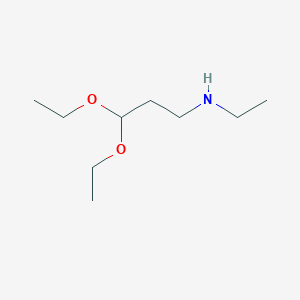
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
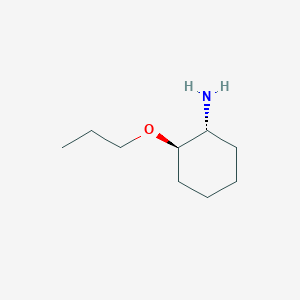
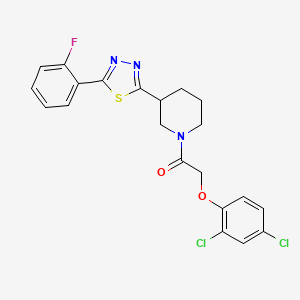
![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)
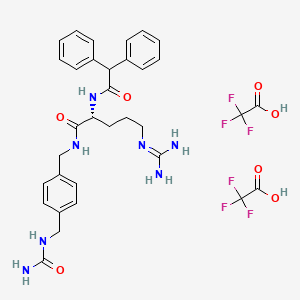

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)